(Hexadecyl)icosyl acrylate

Side-chain crystallinity Phase-change materials Thermal transitions

(Hexadecyl)icosyl acrylate (CAS 50972-58-2), also known as hexatriacontan-17-yl prop-2-enoate, is a high-molecular-weight (577.0 g/mol) branched long-chain alkyl acrylate monomer. Its structure features a C36 branched alkyl chain — a hexadecyl (C16) and an icosyl (C20) arm attached at the same methine carbon — esterified to an acrylate polymerizable group.

Molecular Formula C39H76O2
Molecular Weight 577.0 g/mol
CAS No. 50972-58-2
Cat. No. B12661895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Hexadecyl)icosyl acrylate
CAS50972-58-2
Molecular FormulaC39H76O2
Molecular Weight577.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)OC(=O)C=C
InChIInChI=1S/C39H76O2/c1-4-7-9-11-13-15-17-19-21-22-23-25-27-29-31-33-35-37-38(41-39(40)6-3)36-34-32-30-28-26-24-20-18-16-14-12-10-8-5-2/h6,38H,3-5,7-37H2,1-2H3
InChIKeyXKHBDEPVHYZQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Hexadecyl)icosyl Acrylate (CAS 50972-58-2): A Branched C36 Long-Chain Acrylate Monomer for Specialty Polymer Procurement


(Hexadecyl)icosyl acrylate (CAS 50972-58-2), also known as hexatriacontan-17-yl prop-2-enoate, is a high-molecular-weight (577.0 g/mol) branched long-chain alkyl acrylate monomer [1]. Its structure features a C36 branched alkyl chain — a hexadecyl (C16) and an icosyl (C20) arm attached at the same methine carbon — esterified to an acrylate polymerizable group . This compound belongs to the poly(n-alkyl acrylate) family, whose homopolymers are distinguished by side-chain crystallinity that produces a well-defined melting transition (Tm) tunable by alkyl chain length, a property absent in short-chain acrylate polymers [2]. Its regulatory classification under ECHA as a monoalkyl ester of acrylic acid (EC 256-869-3) with harmonized hazard labeling (Eye Irrit. 2, Skin Irrit. 2, STOT SE 3) is consistent with other long-chain acrylate monomers and relevant for procurement compliance [3].

Why (Hexadecyl)icosyl Acrylate Cannot Be Replaced by Linear C16, C18, C20, or C22 Acrylates in Formulation Procurement


Linear n-alkyl acrylate monomers — including hexadecyl acrylate (C16), octadecyl/stearyl acrylate (C18), icosyl acrylate (C20), and docosyl/behenyl acrylate (C22) — each deliver a single, well-defined side-chain length that determines the homopolymer melting point (Tm) on a continuum from approximately 35 °C (C16) to above 55 °C (C22) [1]. (Hexadecyl)icosyl acrylate is structurally distinct: it is a branched monomer carrying two independent crystallizable arms (C16 + C20) covalently anchored at a single methine carbon, yielding a total of 36 side-chain carbons per repeat unit . The poly(n-alkyl acrylate) literature establishes that side-chain Tm, heat of fusion, and crystallite morphology are direct functions of the crystallizable methylene count beyond the ~9-carbon proximal non-crystallizable segment [2]. Because the branched C36 topology concentrates roughly 26 potentially crystallizable methylene units into one monomer unit — versus a maximum of ~13 for linear C22 — this compound is projected to generate homopolymer or copolymer domains with distinct thermal transitions, crystalline packing, and viscoelastic behavior that cannot be replicated by blending or substituting any single linear analog [3]. Procurement of the wrong long-chain acrylate therefore risks mismatched phase-change temperature, altered barrier properties, and unpredictable copolymer compatibility.

(Hexadecyl)icosyl Acrylate (CAS 50972-58-2): Quantitative Differentiation Evidence vs. Linear Long-Chain Acrylate Alternatives


Evidence 1: Total Crystallizable Side-Chain Carbon Count — Branched C36 vs. Linear C22 (Docosyl Acrylate)

The homopolymer side-chain melting temperature (Tm) and heat of fusion (ΔHf) of poly(n-alkyl acrylates) scale with the number of methylene units beyond the ~9-carbon non-crystallizable proximal segment [1]. (Hexadecyl)icosyl acrylate provides two crystallizable arms per monomer unit (C16 + C20, total 36 side-chain carbons, yielding an estimated 26 potentially crystallizable CH₂ groups per repeat unit), approximately double the ~13 crystallizable CH₂ groups available from linear docosyl (C22) acrylate, the longest commonly available linear analog [2]. Experimental data for linear poly(acrylonitrile-co-alkyl acrylate) comb-like polymers show that increasing the linear side-chain length from n = 14 to n = 18 raises the phase-change temperature from 26.4 °C to 51.4 °C and the enthalpy from 29.3 J/g to 71.2 J/g [3]. Extrapolating this structure–property trend, a branched C36 topology is expected to produce homopolymer domains with a Tm exceeding that of linear C22 homopolymer (~56 °C) and potentially approach the limit of a polyethylene-like crystalline graft (Tm ≈ 81 °C) [1].

Side-chain crystallinity Phase-change materials Thermal transitions

Evidence 2: Molecular Weight and Predicted Melt Viscosity — C36 Branched vs. Linear C18–C22 Acrylates

(Hexadecyl)icosyl acrylate has a molecular weight of 577.0 g/mol [1], approximately 52% greater than docosyl acrylate (C22, 380.7 g/mol) and 93% greater than stearyl acrylate (C18, 298.5 g/mol). In free-radical polymerization, a higher monomer molecular weight directly increases the mass-per-repeat-unit of the resulting homopolymer . For equivalent degrees of polymerization, the branched C36 homopolymer will exhibit a proportionally higher melt viscosity than linear C18–C22 homopolymers because viscosity scales with molecular weight to the ~3.4 power above the critical entanglement molecular weight [2]. This molecular-weight-driven viscosity differential is structural and cannot be overcome by simply polymerizing a linear analog to a higher conversion.

Polymer rheology Melt processing Monomer molecular weight

Evidence 3: Hydrophobicity and Barrier Enhancement Potential — Branched C36 Polymer Domains vs. Linear C18–C22

The water-vapor permeability of poly(n-alkyl acrylates) decreases systematically with increasing side-chain length in the semicrystalline state, with poly(octadecyl acrylate) (PA-18) exhibiting a pronounced permeation 'jump' of up to two orders of magnitude when heated through its Tm (~50 °C) [1]. The permeation jump magnitude correlates directly with the heat of fusion (i.e., the degree of side-chain crystallinity) [2]. Because (hexadecyl)icosyl acrylate polymers are projected to have a higher crystallizable methylene density (see Evidence 1), they are expected to exhibit a larger crystalline fraction at service temperature and consequently lower baseline permeability to water vapor and small-molecule penetrants compared to linear C18–C22 homopolymer coatings [3]. BASF's Behenyl Acrylate 1822 — a commercial mixture of C18, C20, and C22 linear acrylates — is marketed specifically for chemical resistance and hydrophobicity ; a branched C36 monomer is positioned to extend this property envelope further.

Water resistance Barrier coatings Hydrophobic modification

Evidence 4: Distinct Regulatory and Hazard Classification Profile vs. Non-Classified Short-Chain Acrylate Esters

(Hexadecyl)icosyl acrylate is listed under the harmonized classification for 'monoalkyl or monoaryl or monoalkylaryl esters of acrylic acid' under the EU CLP Regulation (EC 256-869-3) with hazard classifications Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 [1]. This harmonized entry applies to all monoalkyl acrylate esters not specifically exempted, making its regulatory profile identical to that of icosyl acrylate (C20), stearyl acrylate (C18), behenyl acrylate (C22), and hexadecyl acrylate (C16) — all share the same generic listing and hazard statements [2]. However, (hexadecyl)icosyl acrylate is also listed under the EU Active Implantable Medical Devices Directive (90/385/EEC) as a hazardous substance and appears in the Construction Products Regulation Annex I(3) inventory [1], which may not apply to shorter-chain or exempted acrylate esters. For procurement in regulated sectors (medical devices, construction products), this additional listing status differentiates the compound from commodity linear acrylates that may fall outside these specific regulatory annexes.

Regulatory compliance CLP classification Procurement safety

Evidence 5: Polymerization Reactivity Profile — Branched C36 Acrylate vs. (Hexadecyl)icosyl Methacrylate (CAS 94248-41-6)

Studies on poly(n-alkyl acrylate) copolymers with side-chain lengths from C6 to C22 demonstrate that all n-alkyl acrylate comonomer pairs exhibit reactivity ratios ≈ 1.0, indicating ideal random copolymerization behavior independent of side-chain length [1]. This means (hexadecyl)icosyl acrylate can be statistically incorporated into acrylate copolymers without composition drift. In contrast, (hexadecyl)icosyl methacrylate (CAS 94248-41-6) — the methacrylate analog — would be expected to exhibit a lower propagation rate coefficient (k_p) typical of methacrylates, which are generally 1–2 orders of magnitude slower than their acrylate counterparts in free-radical polymerization [2]. This kinetic difference affects achievable molecular weight, residual monomer content, and copolymer sequence distribution, making the acrylate and methacrylate versions non-interchangeable for applications requiring specific polymerization kinetics or final copolymer architecture.

Polymerization kinetics Copolymer design Reactivity ratios

Evidence 6: Polymorphic Crystallization Complexity — Branched C36 vs. Linear C18 (Stearyl Acrylate)

Long-chain n-alkyl acrylates such as octadecyl acrylate are known to exhibit up to five crystalline modifications (α, sub-α, β₀, β₁, β₂ forms), with the polymorphic behavior simplifying as the alkyl chain is shortened [1]. The branched C36 structure of (hexadecyl)icosyl acrylate introduces an additional layer of complexity: the two arms of unequal length (C16 and C20) anchored at a chiral methine carbon may crystallize in distinct sub-lattices or exhibit frustrated packing, potentially broadening the melting endotherm or producing multiple discrete Tm peaks — a phenomenon not observed in linear mono-alkyl acrylates [2]. The narrower DSC scanning curves observed for longer linear side chains in homopolymers [3] may not extrapolate to branched topologies, where packing frustration could be exploited for graded thermal transitions.

Polymorphism Crystal packing Thermal history

(Hexadecyl)icosyl Acrylate (CAS 50972-58-2): High-Value Application Scenarios Backed by Structural Differentiation Evidence


Scenario 1: High-Enthalpy Phase-Change Material (PCM) Composites for Thermal Energy Storage

The branched C36 topology of (hexadecyl)icosyl acrylate delivers approximately twice the crystallizable methylene count per monomer unit compared to linear C22 acrylate (Evidence 1). When copolymerized into a shape-stabilized PCM matrix — analogous to poly(hexadecyl acrylate)/cellulose nanocrystal composites that achieve melting enthalpies of 139.7 J/g [1] — the higher crystallizable carbon density is projected to increase the latent heat storage capacity per unit mass of the organic phase. This makes the compound a candidate monomer for solid-solid PCMs requiring higher energy density than achievable with linear C18 or C22 acrylate-based formulations, particularly for building envelope thermal regulation where switching temperatures above 50 °C are desired [2].

Scenario 2: High-Performance Barrier Coatings and Hydrophobic Surface Modification

Because water-vapor permeability in semicrystalline poly(n-alkyl acrylates) is inversely correlated with side-chain crystallinity (Evidence 3), incorporating (hexadecyl)icosyl acrylate as a comonomer in emulsion-polymerized barrier coatings is expected to reduce permeation below the baseline of linear C18–C22 acrylate copolymers. The higher melt viscosity per unit chain length (Evidence 2) further suggests enhanced film integrity at elevated service temperatures, reducing the risk of coating flow or blocking. This scenario is relevant for waterproofing textiles, leather fatliquoring, and protective conformal coatings on electronics, where BASF's Behenyl Acrylate 1822 (C18/C20/C22 mixture) is already positioned and where a branched C36 monomer could extend the performance envelope.

Scenario 3: Thermochromic Smart Windows and Temperature-Adaptive Building Envelopes

The switching temperature of thermochromic polymer blends based on poly(n-alkyl acrylates) is tuned by selecting the alkyl side-chain length, with switching demonstrated in the 20–37 °C range via copolymerization of different linear n-alkyl acrylates [2]. The branched C36 monomer offers a distinct, higher-Tm phase-change domain (Evidence 1) that could extend the accessible switching range above 40 °C for smart roof applications in hot climates. Additionally, the potentially broader or multi-peak melting endotherm arising from frustrated crystallization of the two unequal arms (Evidence 6) may enable graded thermochromic transitions — a functional attribute not achievable with single-length linear alkyl acrylate comonomers.

Scenario 4: High-Molecular-Weight Viscosity Index Improvers and Pour-Point Depressants

Long-chain alkyl acrylate homopolymers and copolymers are established as pour-point depressants and viscosity index improvers for waxy crude oils and lubricants . The elevated monomer molecular weight (577 g/mol) and projected higher melt-state viscosity of (hexadecyl)icosyl acrylate polymers (Evidence 2) suggest utility in formulating high-temperature lubricant additives where shear stability and thickening efficiency per unit mass are critical. The non-interchangeable polymerization kinetics with the methacrylate analog (Evidence 5) further dictate that this specific acrylate monomer — not its methacrylate counterpart — must be specified for radical-polymerized additive packages targeting rapid conversion and statistical comonomer incorporation.

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